An In-depth Technical Guide to DBCO-NHCO-PEG6-Biotin: A Versatile Tool for Bioconjugation and Targeted Protein Degradation
An In-depth Technical Guide to DBCO-NHCO-PEG6-Biotin: A Versatile Tool for Bioconjugation and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-NHCO-PEG6-Biotin, a trifunctional molecule revolutionizing bioconjugation, cellular imaging, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, detailed experimental protocols, and the underlying mechanisms of action, presenting a valuable resource for researchers in the fields of chemical biology, drug discovery, and diagnostics.
Core Concepts: Deconstructing DBCO-NHCO-PEG6-Biotin
DBCO-NHCO-PEG6-Biotin is a chemically synthesized molecule composed of three key functional moieties, each contributing to its versatility:
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Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is highly reactive towards azides. This reactivity is the cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The bioorthogonal nature of this reaction allows for the specific labeling of azide-modified biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2]
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Hexaethylene Glycol (PEG6) Spacer: A flexible, hydrophilic polyethylene (B3416737) glycol linker. The PEG6 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces non-specific binding, and minimizes steric hindrance between the conjugated biomolecules.[3][4]
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Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of DBCO-NHCO-PEG6-Biotin, compiled from various suppliers and technical datasheets.
| Property | Value | Source(s) |
| Molecular Weight | 838.02 g/mol | [3][][6] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in DMSO (50 mg/mL, 59.66 mM with sonication) | [6][7] |
| Storage Conditions | Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4][6][8] |
| Reaction Kinetics (DBCO-Azide) | Second-order rate constant of ~0.11 M⁻¹s⁻¹ for a similar DBCO-azide reaction. | [2] |
| Stability (DBCO moiety) | DBCO-modified IgG shows ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C. | [9] |
Experimental Protocols
This section provides detailed methodologies for key applications of DBCO-NHCO-PEG6-Biotin.
Protocol for Labeling Azide-Modified Proteins
This protocol describes the process of conjugating DBCO-NHCO-PEG6-Biotin to a protein that has been previously functionalized with an azide (B81097) group.
Materials:
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Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHCO-PEG6-Biotin
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare DBCO-NHCO-PEG6-Biotin Stock Solution: Dissolve DBCO-NHCO-PEG6-Biotin in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup:
-
In a reaction tube, add the azide-modified protein to the reaction buffer.
-
Add the DBCO-NHCO-PEG6-Biotin stock solution to the protein solution. A 1.5 to 4-fold molar excess of the DBCO reagent over the protein is recommended.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted DBCO-NHCO-PEG6-Biotin and byproducts using a desalting column or by dialysis against the desired storage buffer.
-
Validation (Optional): The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
Protocol for Cell Surface Protein Biotinylation and Detection
This protocol outlines the labeling of cell surface proteins on live cells that have been metabolically engineered to express azide groups on their glycans, followed by detection with streptavidin.
Materials:
-
Cells cultured with an azide-functionalized metabolic precursor (e.g., Ac4ManNAz)
-
DBCO-NHCO-PEG6-Biotin
-
Anhydrous DMSO
-
Cell culture medium or PBS
-
Fluorescently labeled streptavidin
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Labeling Solution: Prepare a working solution of DBCO-NHCO-PEG6-Biotin in cell culture medium or PBS at a final concentration of 10-50 µM.
-
Cell Labeling:
-
Wash the azide-labeled cells twice with PBS.
-
Incubate the cells with the DBCO-NHCO-PEG6-Biotin labeling solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove unreacted labeling reagent.
-
Streptavidin Staining:
-
Incubate the biotinylated cells with a solution of fluorescently labeled streptavidin (typically 1-5 µg/mL in PBS with 1% BSA) for 20-30 minutes at 4°C, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells three times with PBS.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Protocol for PROTAC Synthesis
This protocol provides a general workflow for the synthesis of a PROTAC using DBCO-NHCO-PEG6-Biotin as a linker to connect an azide-functionalized warhead (targeting the protein of interest) and a biotinylated E3 ligase ligand. The biotin moiety can be used for purification or detection.
Materials:
-
Azide-functionalized warhead
-
Biotinylated E3 ligase ligand with a reactive handle for conjugation to the PEG linker (if not already part of the DBCO-NHCO-PEG6-Biotin molecule)
-
DBCO-NHCO-PEG6-Biotin
-
Anhydrous DMSO or DMF
-
HPLC for purification
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized warhead and a slight molar excess (1.1-1.2 equivalents) of DBCO-NHCO-PEG6-Biotin in anhydrous DMSO or DMF.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
Visualizing the Processes: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and experimental workflows.
Caption: Chemical structure of DBCO-NHCO-PEG6-Biotin.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Workflow for cell surface protein labeling and pulldown.
Caption: PROTAC-mediated protein degradation pathway.[10][11][12][13][14]
Conclusion
DBCO-NHCO-PEG6-Biotin is a powerful and versatile reagent that bridges the gap between chemical synthesis and biological applications. Its unique combination of a bioorthogonal reactive group, a biocompatible spacer, and a high-affinity tag makes it an indispensable tool for researchers. The detailed protocols and conceptual diagrams provided in this guide are intended to empower scientists and drug development professionals to effectively harness the potential of this molecule in their research endeavors, from fundamental biological studies to the development of next-generation therapeutics.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBCO-NH-PEG6-Biotin | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-NHCO-PEG6-Biotin - Immunomart [immunomart.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
